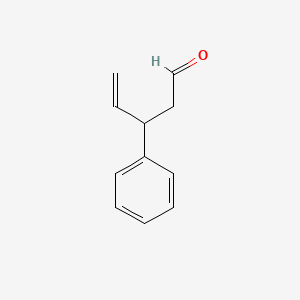

3-Phenylpent-4-enal

Description

Structure

3D Structure

Properties

CAS No. |

939-21-9 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-phenylpent-4-enal |

InChI |

InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |

InChI Key |

XQTAGXUFCZLHIQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC=O)C1=CC=CC=C1 |

boiling_point |

140.00 °C. @ 20.00 mm Hg |

density |

1.003-1.009 |

solubility |

insoluble in water; soluble in oils miscible (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpent-4-enal (CAS 939-21-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpent-4-enal (CAS 939-21-9), a significant organic compound with applications in the flavor and fragrance industry. This document collates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and safety evaluation.

Chemical and Physical Properties

This compound, also known by synonyms such as 3-Phenyl-3-vinylpropionaldehyde and beta-Ethenylbenzenepropanal, is a colorless liquid with the molecular formula C₁₁H₁₂O. It is characterized by a strong aromatic odor and is practically insoluble in water but soluble in oils and ethanol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 939-21-9 | |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 140 °C @ 20 mmHg | |

| Density | 1.003 - 1.009 g/cm³ | |

| Refractive Index | 1.526 - 1.532 | |

| Solubility | Insoluble in water; soluble in oils and ethanol | |

| XLogP3 | 2.2 |

Synthesis

A plausible general synthetic approach is the-sigmatropic rearrangement of an O-allyl-cinnamyl ether. This type of reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.

General Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the cited literature. A general approach would involve the following steps:

-

Synthesis of the Precursor: Preparation of an allyl vinyl ether derivative of cinnamyl alcohol. This could be achieved through various methods, such as a mercury-catalyzed vinyl ether exchange or a palladium-catalyzed reaction.

-

Claisen Rearrangement: The purified allyl vinyl ether precursor would then be heated in an appropriate high-boiling, non-polar solvent (e.g., toluene or xylene) to induce the-sigmatropic rearrangement. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: Upon completion of the reaction, the solvent would be removed under reduced pressure, and the crude this compound would be purified using column chromatography on silica gel or by vacuum distillation to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Claisen Rearrangement.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While high-resolution spectra are not publicly available, references to its spectral characteristics exist.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data Reference |

| ¹³C NMR | SpectraBase |

| GC-MS | AJ-57-450-0 (Wiley) |

| IR | SpectraBase (Vapor Phase) |

Note: The actual spectral data (peak lists, chemical shifts, fragmentation patterns) are not provided in the publicly available sources. Researchers would need to acquire this data experimentally or through specialized databases.

Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the terminal alkene.

-

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-phenyl-4-pentenoic acid, using common oxidizing agents.

-

Reduction: Can be reduced to the primary alcohol, 3-phenyl-4-penten-1-ol, using reducing agents like sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.

-

Aldol and Related Reactions: The presence of α-hydrogens allows for enolate formation and subsequent aldol-type reactions.

-

-

Alkene Group: The vinyl group can participate in typical alkene reactions, such as:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to an ethyl group.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.

-

Polymerization: Under certain conditions, the vinyl group could potentially undergo polymerization.

-

Biological Activity and Toxicology

The primary documented biological role of this compound is as a flavoring agent in food products. Its metabolism is expected to follow pathways similar to other α,β-unsaturated aldehydes like cinnamaldehyde. These pathways generally involve oxidation of the aldehyde to a carboxylic acid, followed by beta-oxidation.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".

Due to the lack of specific studies on the interaction of this compound with cellular signaling pathways, a diagrammatic representation of such a pathway cannot be provided at this time. The metabolism of the related compound, cinnamaldehyde, offers a potential model for how this compound might be processed in biological systems.

The following diagram illustrates a potential metabolic pathway for cinnamaldehyde, which may be analogous to that of this compound.

An In-depth Technical Guide on 3-Phenylpent-4-enal

This technical guide provides essential information regarding the molecular properties of 3-Phenylpent-4-enal, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.

| Parameter | Value |

| Molecular Formula | C11H12O[1][2][3][4][5] |

| Molecular Weight | 160.21 g/mol [3] |

| Alternate Molecular Weight | 160.216 g/mol [1][4] |

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula are rooted in standard analytical chemistry techniques.

Molecular Formula Determination: The molecular formula is typically established through a combination of elemental analysis and mass spectrometry.

-

Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen). These percentages are then used to derive the empirical formula.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, which allows for the determination of the precise molecular weight. This, in conjunction with the empirical formula, confirms the molecular formula.

Molecular Weight Determination: The molecular weight is experimentally determined using mass spectrometry. The peak in the mass spectrum corresponding to the molecular ion (M+) provides the molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its molecular formula and subsequently to its molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Physical properties of 3-Phenylpent-4-enal boiling point and density

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Phenylpent-4-enal, specifically its boiling point and density. This document consolidates available data, presents standardized experimental methodologies for the determination of these properties, and includes a conceptual diagram illustrating the structure-property relationships. This guide is intended to serve as a valuable resource for professionals in research, and drug development who may work with this or structurally related compounds.

Introduction

This compound, a substituted unsaturated aldehyde, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its purification, handling, and application in synthetic and analytical procedures. This guide details these key physical characteristics.

Quantitative Data on Physical Properties

The boiling point and density of this compound have been reported in the literature. It is important to note that boiling points can vary significantly with ambient pressure. The available data is summarized in the table below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 140 °C | at 20.00 mm Hg | PubChem[1] |

| 231.3 °C | at 760 mmHg | Guidechem, LookChem[2][3] | |

| Density | 1.003-1.009 g/cm³ | Not Specified | PubChem[1] |

| 0.971 g/cm³ | Not Specified | Guidechem, LookChem[2][3][4] |

Experimental Protocols

Determination of Boiling Point by the Thiele Tube Method

This method is suitable for small quantities of a liquid sample.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount of the liquid organic compound is placed in a fusion tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil bath.

-

The side arm of the Thiele tube is heated gently and slowly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density by Pycnometer

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.[6]

Materials:

-

Pycnometer (of a known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

The liquid sample (this compound)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Thermostatic bath

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

The mass of the empty, dry pycnometer (M1) is accurately measured using an analytical balance.[6]

-

The pycnometer is then filled with the liquid sample.

-

A ground-glass stopper with a capillary hole is inserted, allowing any excess liquid to escape through the capillary, ensuring the pycnometer is filled to its precise volume.

-

The outside of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with the liquid sample (M2) is measured.[6]

-

The mass of the liquid is calculated as (M2 - M1).

-

The density of the liquid is then calculated using the formula: Density = (M2 - M1) / V, where V is the known volume of the pycnometer.

-

The measurement should be performed at a constant, recorded temperature, often using a thermostatic bath, as density is temperature-dependent.[6]

Visualization of Structure-Property Relationships

The physical properties of an organic molecule like this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Logical relationships between molecular structure and physical properties.

References

The Natural Occurrence and Biological Significance of 3-Phenylpent-4-enal and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, biosynthesis, and biological activities of 3-Phenylpent-4-enal and its derivatives. While the direct isolation of this compound from natural sources remains to be definitively reported in the scientific literature, the confirmed presence of its corresponding carboxylic acid, 3-Phenylpent-4-enoic acid, in various plant species strongly suggests the natural existence of the aldehyde. This guide will delve into the biosynthetic pathways of related phenylpropanoids, detail experimental protocols for their isolation and characterization, and explore the potential signaling pathways and biological activities based on structurally similar compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Phenylpropanoids are a large and diverse class of secondary metabolites found throughout the plant kingdom. They are synthesized from the amino acid phenylalanine and play crucial roles in plant defense, signaling, and structural integrity. This compound, a member of this family, and its derivatives are of growing interest due to their potential applications in the pharmaceutical and flavor industries. This guide aims to consolidate the available scientific information on these compounds to support further research and development.

Natural Occurrence and Biosynthesis

Direct evidence for the natural occurrence of this compound is currently limited. However, the established presence of 3-Phenylpent-4-enoic acid as a natural product provides a strong basis for inferring the existence of the aldehyde.

2.1. 3-Phenylpent-4-enoic Acid: A Confirmed Natural Product

3-Phenylpent-4-enoic acid has been identified as a component of the lipophilic fraction of various plant species. Its presence suggests a biosynthetic pathway capable of producing the C6-C5 backbone characteristic of this group of compounds.

2.2. Putative Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound and its derivatives is believed to follow the general phenylpropanoid pathway, which starts from the shikimate pathway.

-

Shikimate Pathway: This primary metabolic pathway produces the aromatic amino acid phenylalanine.

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which then undergoes a series of modifications, including hydroxylation, methylation, and CoA-ligation, to produce a variety of phenylpropanoids.

The formation of the five-carbon side chain of this compound likely involves a chain extension of a phenylpropanoid precursor, followed by specific enzymatic reduction and oxidation steps. The conversion between the carboxylic acid and the aldehyde is a common biochemical transformation, often catalyzed by oxidoreductases.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from natural sources would likely involve the following methodologies, which are standard for the study of phenylpropanoids.

3.1. Extraction

The choice of extraction solvent is critical and depends on the polarity of the target compounds.

| Solvent System | Target Compounds |

| Hexane, Diethyl ether | Non-polar derivatives, essential oils |

| Ethyl acetate | Compounds of intermediate polarity |

| Methanol, Ethanol | Polar derivatives, glycosides |

Protocol for Solvent Extraction:

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction: Macerate the powdered material in the chosen solvent at room temperature for 24-48 hours with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

3.2. Chromatographic Separation

The crude extract is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography: A primary separation technique using silica gel or alumina as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Both normal-phase and reverse-phase columns can be employed.

3.3. Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are scarce, the activities of structurally related phenylpropanoids, such as cinnamaldehyde, provide valuable insights into its potential pharmacological effects.

4.1. Anti-inflammatory Activity

Cinnamaldehyde is known to possess significant anti-inflammatory properties. It is plausible that this compound could exert similar effects through the modulation of key inflammatory signaling pathways.

-

**NF-

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Phenylpent-4-enal Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly enantioselective method for the synthesis of 3-Phenylpent-4-enal derivatives. The protocol focuses on an organocatalytic conjugate allylation of α,β-unsaturated aldehydes, a key strategy that offers excellent control over stereochemistry. This methodology is critical for the synthesis of chiral building blocks used in the development of novel therapeutic agents.

Introduction

Chiral aldehydes, such as this compound derivatives, are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. The precise control of stereochemistry is often paramount to the biological activity and safety of the final drug product. Traditional methods for the synthesis of such compounds can be fraught with challenges, including poor selectivity and the need for harsh reaction conditions. This note describes a modern organocatalytic approach that overcomes many of these limitations, providing a reliable and efficient route to these important chiral synthons.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives via organocatalytic conjugate allylation follows a clear and logical workflow. The process begins with the activation of the α,β-unsaturated aldehyde by a chiral amine catalyst to form a reactive iminium ion. This is followed by the stereoselective addition of an allyl nucleophile and subsequent hydrolysis to yield the desired chiral aldehyde.

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Organocatalytic Enantioselective Conjugate Allylation of Cinnamaldehyde

This protocol is adapted from a general method for the photochemical organocatalytic conjugate addition of allyl groups to enals.[1]

Materials:

-

Cinnamaldehyde

-

Allyltrimethoxysilane

-

(R)-(-)-2,2'-Diphenyl-4,4'-bis(trimethylsilyl)-[4,4']-bipyrrolidine (Chiral Amine Catalyst)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Visible light source (e.g., blue LED lamp)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the chiral amine catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous dichloromethane (1.0 mL) and stir until the catalyst is fully dissolved.

-

Add trifluoroacetic acid (0.02 mmol, 10 mol%) to the solution and stir for 5 minutes.

-

Add cinnamaldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.

-

Add allyltrimethoxysilane (0.4 mmol, 2.0 equiv) to the flask.

-

Irradiate the reaction mixture with a visible light source and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes the results for the enantioselective conjugate allylation of various α,β-unsaturated aldehydes, demonstrating the general applicability of the method.

| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 10 | 85 | 92 |

| 2 | Crotonaldehyde | 10 | 78 | 89 |

| 3 | 3-(4-Chlorophenyl)acrylaldehyde | 10 | 82 | 90 |

| 4 | 3-(4-Methoxyphenyl)acrylaldehyde | 10 | 88 | 94 |

Data is representative of typical results obtained under optimized conditions.

Discussion

The organocatalytic approach to the enantioselective synthesis of this compound derivatives offers several advantages. The use of a chiral amine catalyst allows for high levels of stereocontrol, consistently yielding products with high enantiomeric excess. The reaction proceeds under mild conditions, avoiding the need for cryogenic temperatures or highly reactive and sensitive reagents.[1] Furthermore, the catalytic nature of the reaction reduces waste and improves atom economy.

The underlying mechanism, involving the formation of a chiral iminium ion, effectively shields one face of the molecule, directing the incoming nucleophile to attack from the less hindered side.[1] This strategy has proven to be robust for a variety of substituted cinnamaldehyde derivatives, indicating a broad substrate scope.

Conclusion

The detailed protocol for the enantioselective synthesis of this compound derivatives provides a reliable and efficient method for accessing these valuable chiral building blocks. The use of organocatalysis represents a significant advancement in asymmetric synthesis, offering a practical and scalable solution for both academic research and industrial drug development. The high yields and excellent enantioselectivities achieved make this a preferred method for the preparation of optically pure this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpent-4-enal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-Phenylpent-4-enal, a process often marked by issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the Claisen rearrangement, a type of[1][1]-sigmatropic rearrangement.[2][3] This reaction involves the thermal rearrangement of an allyl vinyl ether, specifically a cinnamyl vinyl ether derivative, to form the target γ,δ-unsaturated aldehyde.[2][4]

Q2: What is the typical starting material for this synthesis?

The key precursor for the Claisen rearrangement to produce this compound is a cinnamyl vinyl ether, such as (E)-[3-(vinyloxy)prop-1-en-1-yl]benzene. This precursor is typically synthesized from cinnamyl alcohol and a vinyl ether source, like ethyl vinyl ether.

Q3: What are the general reaction conditions for the Claisen rearrangement to form this compound?

The Claisen rearrangement is a thermal process and often requires elevated temperatures, typically above 100 °C, especially when uncatalyzed.[2] The reaction is concerted and proceeds through a six-membered cyclic transition state.[1][5] While it can be performed neat (without solvent), high-boiling, non-polar solvents can also be used.

Q4: What are some of the key challenges in synthesizing this compound that can lead to low yields?

Low yields in this synthesis can stem from several factors:

-

Incomplete reaction: The rearrangement may not go to completion, leaving unreacted starting material.

-

Side reactions: The high temperatures required can promote side reactions, such as polymerization or decomposition of the starting material or product.

-

Purification losses: The product, being an aldehyde, can be sensitive to oxidation and may be lost during workup and purification steps like distillation.

-

Impure starting material: The purity of the cinnamyl vinyl ether precursor is critical. Impurities can inhibit the rearrangement or lead to the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Problem 1: Low Conversion of Starting Material

Possible Causes:

-

Insufficient temperature: The thermal energy may be inadequate to overcome the activation energy of the rearrangement.

-

Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

-

Presence of inhibitors: Impurities in the starting material or solvent could be interfering with the reaction.

Solutions:

| Parameter | Recommended Action | Expected Outcome |

| Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC. | Increased rate of rearrangement and higher conversion of the starting material. |

| Reaction Time | Extend the reaction time, taking aliquots periodically to monitor for the disappearance of the starting material and the appearance of the product. | Drive the reaction closer to completion. |

| Starting Material Purity | Purify the cinnamyl vinyl ether precursor by vacuum distillation before the rearrangement. Ensure all glassware is scrupulously clean and dry. | Removal of potential inhibitors and non-volatile impurities, leading to a cleaner reaction. |

| Catalyst Addition | While typically a thermal reaction, consider the use of a Lewis acid catalyst at lower temperatures. This should be approached with caution as it can also promote side reactions. | Potential for increased reaction rate at lower temperatures, which may reduce thermal decomposition. |

Problem 2: Formation of Significant Byproducts

Possible Causes:

-

Thermal decomposition: At high temperatures, the starting material or product may decompose.

-

Polymerization: The vinyl group in the starting material and the aldehyde in the product can be susceptible to polymerization at high temperatures.

-

Cope Rearrangement: If the ortho-positions of the phenyl group were substituted (not the case for the direct precursor to this compound, but relevant for derivatives), a Cope rearrangement could occur.[2]

-

Alternative transition state: The reaction can proceed through a higher-energy boat-like transition state, which can lead to different stereoisomers or byproducts.[2]

Solutions:

| Parameter | Recommended Action | Expected Outcome |

| Reaction Temperature | Optimize the temperature to be high enough for the rearrangement to occur at a reasonable rate but low enough to minimize decomposition and polymerization. | A cleaner reaction profile with a higher ratio of desired product to byproducts. |

| Use of Inhibitors | Add a small amount of a radical inhibitor, such as hydroquinone or BHT, to the reaction mixture to suppress polymerization. | Reduced formation of polymeric byproducts. |

| Solvent Choice | Performing the reaction in a high-boiling, inert solvent can help to maintain a consistent temperature and may suppress some bimolecular side reactions. | Improved selectivity and reduced charring or polymerization. |

Problem 3: Low Isolated Yield After Purification

Possible Causes:

-

Oxidation of the aldehyde: The product, this compound, is an aldehyde and can be sensitive to air oxidation, especially at elevated temperatures during distillation.

-

Losses during distillation: The product may have a boiling point close to that of impurities, making separation difficult. Co-distillation with byproducts can also occur.

-

Decomposition during chromatography: The aldehyde may be unstable on silica gel if column chromatography is used for purification.

Solutions:

| Parameter | Recommended Action | Expected Outcome |

| Workup Conditions | After the reaction is complete, cool the mixture under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for any extractions. | Minimized oxidation of the aldehyde product. |

| Purification Method | Vacuum Distillation: Purify the product by vacuum distillation to reduce the required temperature and minimize thermal decomposition. Column Chromatography: If chromatography is necessary, use a neutral stationary phase like deactivated silica gel or alumina. Elute quickly with a non-polar solvent system. | Higher recovery of the pure product with minimal degradation. |

Experimental Protocols

Synthesis of Cinnamyl Vinyl Ether (Precursor)

This protocol is a general method for the synthesis of vinyl ethers from alcohols and ethyl vinyl ether, which can be adapted for the synthesis of the cinnamyl vinyl ether precursor.

Materials:

-

Cinnamyl alcohol

-

Ethyl vinyl ether (in large excess)

-

Palladium(II) acetate or another suitable catalyst

-

Inert solvent (e.g., dichloromethane)

-

1,10-Phenanthroline (as a ligand, if using a palladium catalyst)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst and ligand in the inert solvent.

-

Add the cinnamyl alcohol to the catalyst solution.

-

Add a large excess of ethyl vinyl ether.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction and purify the cinnamyl vinyl ether by vacuum distillation.

Claisen Rearrangement to this compound

Materials:

-

Purified cinnamyl vinyl ether

-

High-boiling inert solvent (optional, e.g., decalin or xylene)

-

Radical inhibitor (optional, e.g., a crystal of hydroquinone)

Procedure:

-

Place the purified cinnamyl vinyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

If using a solvent and/or inhibitor, add them to the flask.

-

Heat the reaction mixture to a temperature between 150-200 °C.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 3-Phenylpent-4-enal

The accurate quantification of 3-Phenylpent-4-enal, an unsaturated aldehyde, is critical in various research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, due to the lack of a strong chromophore in the native molecule, direct UV detection is often challenging and lacks sensitivity. To overcome this, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely adopted strategy. This reaction introduces a highly UV-absorbent dinitrophenylhydrazone group, significantly enhancing detection and improving chromatographic performance.[1][2][3][4][5][6][7]

This guide provides a comparative overview of two distinct reversed-phase HPLC methods for the analysis of the DNPH derivative of this compound. Furthermore, it details the necessary experimental protocols and presents hypothetical performance data to aid researchers and drug development professionals in selecting and implementing a suitable analytical method.

Comparison of Hypothetical HPLC Methods

Two primary HPLC approaches are presented: an isocratic method and a gradient elution method. The isocratic method utilizes a constant mobile phase composition, offering simplicity and robustness. In contrast, the gradient method employs a varying mobile phase composition, which can provide improved peak resolution and faster analysis times, especially for more complex sample matrices.

Table 1: Comparison of HPLC Method Parameters

| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A: Water; B: Acetonitrile |

| Gradient | N/A | 0-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 35 °C |

| Detection Wavelength | 360 nm | 360 nm |

Hypothetical Performance Data

The following table summarizes the expected performance of the two methods for the analysis of this compound-DNPH and a potential closely-eluting impurity.

Table 2: Hypothetical Performance Comparison

| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |

| Retention Time (this compound-DNPH) | 8.5 min | 7.2 min |

| Retention Time (Impurity) | 8.9 min | 7.8 min |

| Peak Area (this compound-DNPH) | 1250000 | 1450000 |

| Resolution (between analyte and impurity) | 1.3 | 2.1 |

| Theoretical Plates (for analyte) | 8000 | 12000 |

| Analysis Time | 15 min | 15 min |

The hypothetical data suggests that the gradient elution method offers superior resolution and efficiency (higher theoretical plates), leading to better separation from potential impurities and potentially higher sensitivity (greater peak area). While the isocratic method is simpler, it may not provide adequate separation in complex samples.

Experimental Protocol: Derivatization of this compound with DNPH

This protocol outlines the steps for the derivatization of this compound with 2,4-Dinitrophenylhydrazine.

Materials:

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH) reagent solution (0.2% w/v in acetonitrile with 0.5% phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards at appropriate concentrations.

-

Derivatization Reaction: To 1.0 mL of each standard solution and sample solution in a clean vial, add 1.0 mL of the DNPH reagent solution.

-

Reaction Incubation: Cap the vials and vortex briefly. Allow the reaction to proceed at room temperature for at least 60 minutes in the dark to ensure complete derivatization. The formation of the hydrazone derivative is often indicated by the appearance of a yellow or orange color.

-

Sample Dilution: After incubation, dilute the reacted solutions with the initial mobile phase (e.g., Acetonitrile:Water, 70:30) to an appropriate concentration for HPLC analysis.

-

Filtration: Filter the final solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Caption: Workflow for the HPLC analysis of this compound.

Caption: Derivatization of this compound with DNPH.

References

Spectroscopic comparison between 3-Phenylpent-4-enal and 3-Phenylpent-2-enal

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of organic chemistry, the precise structural elucidation of isomers is paramount for understanding their reactivity, biological activity, and potential applications in drug development. This guide provides a detailed spectroscopic comparison of two constitutional isomers, 3-Phenylpent-4-enal and 3-Phenylpent-2-enal. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we highlight the key spectral differences that enable their unambiguous identification.

The strategic placement of the carbon-carbon double bond in these molecules, either in conjugation with the aldehyde (3-Phenylpent-2-enal) or isolated (this compound), gives rise to distinct electronic environments. These differences are directly reflected in their spectroscopic signatures, providing a clear basis for differentiation. This guide presents a combination of experimental and predicted spectral data to offer a comprehensive comparative analysis.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | This compound Chemical Shift (ppm) | 3-Phenylpent-2-enal Chemical Shift (ppm) | Key Differences |

| Aldehydic Proton (-CHO) | ~9.7 (t) | ~9.5 (d) | The conjugated system in 3-phenylpent-2-enal deshields the aldehydic proton to a lesser extent and results in a doublet multiplicity due to coupling with the adjacent vinylic proton. |

| Vinylic Protons | ~5.8-6.0 (m), ~5.1-5.3 (m) | ~6.2 (d) | This compound exhibits a complex splitting pattern for its terminal vinyl protons, whereas 3-phenylpent-2-enal shows a single downfield vinylic proton coupled to the aldehydic proton. |

| Benzylic Proton | ~3.8 (m) | - | The presence of a benzylic proton is a key feature of this compound. |

| Aromatic Protons | ~7.2-7.4 (m) | ~7.2-7.4 (m) | Minimal significant difference is expected in the aromatic region. |

| Methylene/Methyl Protons | ~2.8 (m) | ~2.5 (q), ~1.1 (t) | The ethyl group in 3-phenylpent-2-enal gives rise to a characteristic quartet and triplet pattern. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | This compound Chemical Shift (ppm) | 3-Phenylpent-2-enal Chemical Shift (ppm) | Key Differences |

| Carbonyl Carbon (C=O) | ~202 | ~195 | The conjugated carbonyl in 3-phenylpent-2-enal is shielded, appearing at a lower chemical shift. |

| Vinylic Carbons | ~138, ~117 | ~155, ~140 | The internal and more substituted vinylic carbons of 3-phenylpent-2-enal are significantly deshielded. |

| Aromatic Carbons | ~127-142 | ~128-140 | Minor differences are expected in the aromatic region. |

| Benzylic Carbon | ~50 | - | The presence of a benzylic carbon signal is unique to this compound. |

| Aliphatic Carbons | ~45 | ~25, ~13 | The ethyl group carbons of 3-phenylpent-2-enal appear in the upfield region. |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Functional Group | This compound Absorption (cm⁻¹) | 3-Phenylpent-2-enal Absorption (cm⁻¹) | Key Differences |

| C=O Stretch (Aldehyde) | ~1725 | ~1685 | Conjugation lowers the C=O stretching frequency in 3-phenylpent-2-enal. |

| C=C Stretch | ~1640 | ~1620 | The conjugated C=C bond in 3-phenylpent-2-enal absorbs at a lower wavenumber. |

| =C-H Stretch (Vinylic) | ~3080 | ~3030 | |

| C-H Stretch (Aldehydic) | ~2820, ~2720 | ~2810, ~2710 | |

| C-H Stretch (Aromatic) | ~3030 | ~3030 |

Table 4: Mass Spectrometry (MS) Data

| Analysis | This compound | 3-Phenylpent-2-enal | Key Differences |

| Molecular Ion [M]⁺ | m/z 160 | m/z 160 | Both isomers have the same molecular weight. |

| Key Fragmentation Pathways | Likely McLafferty rearrangement leading to a prominent peak at m/z 116. Loss of the vinyl group (C₂H₃) to give a peak at m/z 133. | Retro-Diels-Alder type fragmentation is not possible. Fragmentation is likely to involve the loss of the ethyl group (C₂H₅) to give a peak at m/z 131. | The fragmentation patterns are expected to be distinct due to the different locations of the double bond, providing a clear method of differentiation. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound and 3-Phenylpent-2-enal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, the attenuated total reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be acquired before running the sample spectrum.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or, for a mixture, through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization: Electron Ionization (EI) is a common method for these types of molecules.

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment ions.

Workflow and Visualization

The logical flow of a comprehensive spectroscopic comparison is outlined in the diagram below. This workflow ensures a systematic approach to data acquisition, analysis, and interpretation, leading to a conclusive structural assignment.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the differentiation of this compound and 3-Phenylpent-2-enal. The key distinguishing features arise from the presence or absence of conjugation between the carbon-carbon double bond and the aldehyde functional group. In ¹H and ¹³C NMR, the chemical shifts of the aldehydic, vinylic, and carbonyl groups are significantly different. In IR spectroscopy, the position of the C=O and C=C stretching vibrations provides a clear indication of conjugation. Finally, the mass spectral fragmentation patterns are predicted to be unique for each isomer. By carefully analyzing these spectroscopic fingerprints, researchers can confidently identify and characterize these important organic compounds.

Navigating the Catalytic Landscape for 3-Phenylpent-4-enal Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. 3-Phenylpent-4-enal, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique synthetic challenge. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology.

The synthesis of this compound is not a straightforward process and can be approached through different catalytic strategies. The primary routes involve either the selective hydroformylation of styrene to a linear aldehyde precursor followed by subsequent transformation, or a more direct approach utilizing[1][1]-sigmatropic rearrangements, such as the Claisen rearrangement. This guide will delve into both pathways, presenting a comparative analysis of the catalysts employed.

Pathway 1: Hydroformylation of Styrene to 3-Phenylpropanal

The hydroformylation of styrene typically yields a mixture of two isomeric aldehydes: the branched 2-phenylpropanal and the linear 3-phenylpropanal. For the synthesis of this compound, the linear isomer is the key intermediate. The choice of catalyst and ligands is paramount in controlling the regioselectivity of this reaction. Rhodium-based catalysts have been extensively studied for this purpose.

Catalyst Performance in Styrene Hydroformylation for Linear Selectivity

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Linear Selectivity (%) | Yield (%) | Reference |

| Rh(acac)(CO)₂ | L1 (Binaphthol-based diphosphite) | 100 | 20 | 75 | >95 | [2] |

| Rh(acac)(CO)₂ | L2 (Bis(dipyrrolyl-phosphorodiamidite)) | 80 | 20 | 83 | >95 | [2] |

| [Rh(COD)Cl]₂ | BINOL-derived diphosphoramidite | 80 | 10 | 74 | - | [3] |

| Rh precursor | SUPRAPhos | 40 | - | 72 | - | |

| Rh/CeO₂ | Single-Atom Catalyst | 120 | 30 (CO) | High | >99 |

Note: Linear selectivity refers to the percentage of 3-phenylpropanal in the aldehyde product mixture. "-" indicates data not specified in the available literature.

Key Observations:

-

Ligand Effect: The use of strong π-acceptor ligands, such as binaphthol-based diphosphites and bis(dipyrrolyl-phosphorodiamidites) (L1 and L2 ), significantly enhances the selectivity towards the desired linear aldehyde, 3-phenylpropanal.[2]

-

Pressure and Temperature Influence: With certain ligands, like the BINOL-derived diphosphoramidite, adjusting the syngas pressure and reaction temperature can effectively invert the regioselectivity from branched to linear products.[3]

-

Heterogeneous Catalysis: Single-atom rhodium catalysts supported on cerium oxide (Rh/CeO₂) have emerged as highly effective heterogeneous catalysts, offering high conversion and excellent selectivity for the linear aldehyde, coupled with the advantage of easier catalyst separation and recycling.

Experimental Protocol: Linear-Selective Hydroformylation of Styrene with Rh(acac)(CO)₂ and a Diphosphite Ligand (Representative)

Materials:

-

Rh(acac)(CO)₂ (catalyst precursor)

-

Diphosphite ligand (e.g., a binaphthol-derived phosphite)

-

Styrene (substrate)

-

Toluene (solvent)

-

Syngas (CO/H₂, 1:1 mixture)

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with Rh(acac)(CO)₂ and the diphosphite ligand in the desired molar ratio (e.g., 1:10).

-

Anhydrous, degassed toluene is added, followed by the styrene substrate.

-

The autoclave is sealed, removed from the glovebox, and then pressurized with syngas to the desired pressure (e.g., 20 bar).

-

The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required reaction time.

-

After cooling to room temperature, the excess pressure is carefully released.

-

The product mixture is analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine the conversion and the ratio of linear to branched aldehydes.

Below is a diagram illustrating the general workflow for comparing different catalysts in the hydroformylation of styrene.

Pathway 2: Claisen Rearrangement for the Direct Synthesis of this compound

An alternative and more direct route to this compound involves the[1][1]-sigmatropic rearrangement of a suitably substituted allyl vinyl ether. The precursor, Benzene, [(1E)-3-(ethenyloxy)-1-propen-1-yl]-, undergoes a Claisen rearrangement to yield the target molecule. This reaction is typically thermally induced but can also be catalyzed by Lewis acids.

Catalysts for the Claisen Rearrangement

While thermal Claisen rearrangements are common, the use of catalysts can offer milder reaction conditions and potentially improved selectivity. Lewis acids are the most frequently employed catalysts for this transformation.

| Catalyst | Reaction Conditions | Efficacy | Reference |

| Thermal (uncatalyzed) | High temperature (e.g., 150-250 °C) | Generally effective, but may require harsh conditions and can lead to side products. | General knowledge |

| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) | Milder temperatures (e.g., 0 °C to room temp.) | Can significantly accelerate the reaction and improve selectivity by coordinating to the ether oxygen, thus facilitating the rearrangement. | General knowledge |

Note: Specific quantitative data for the catalyzed synthesis of this compound via this route is sparse in readily available literature, highlighting an area for further research and optimization.

Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement (General)

Materials:

-

Benzene, [(1E)-3-(ethenyloxy)-1-propen-1-yl]- (substrate)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

The allyl vinyl ether substrate is dissolved in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to the desired temperature (e.g., 0 °C).

-

The Lewis acid catalyst is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or GC for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

The following diagram illustrates the logical relationship in the Claisen rearrangement pathway.

Comparative Analysis and Future Outlook

The synthesis of this compound can be approached via two distinct catalytic pathways. The hydroformylation of styrene offers a route that is well-documented, with a variety of rhodium-based catalysts providing high selectivity for the linear precursor, 3-phenylpropanal. The subsequent conversion of this intermediate to the final product would require an additional synthetic step, which is not extensively described in the current literature and represents a potential area for process development.

On the other hand, the Claisen rearrangement of a specific allyl vinyl ether provides a more direct and atom-economical route to this compound. While this pathway is synthetically elegant, there is a comparative lack of detailed studies on the catalytic variants of this specific transformation. The exploration of efficient Lewis acid or other catalysts for this rearrangement could lead to a highly efficient and industrially viable process.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of atom economy. The hydroformylation route, being more established, may offer a more immediate, albeit longer, synthetic sequence. The Claisen rearrangement, however, presents an opportunity for the development of a novel and more efficient catalytic process. Further research into both the optimization of linear-selective hydroformylation and the catalytic Claisen rearrangement will be crucial in advancing the synthesis of this important molecule.

References

Safety Operating Guide

Navigating the Disposal of 3-Phenylpent-4-enal: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 3-Phenylpent-4-enal, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Core Disposal Principles:

The disposal of this compound, like other laboratory chemicals, is governed by the principles of waste minimization and adherence to hazardous waste regulations. Under no circumstances should chemical waste be disposed of down the drain or in regular trash without proper assessment and treatment.[1]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

-

Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.

-

Segregate Incompatible Chemicals: Aldehydes are incompatible with acids (both non-oxidizing and oxidizing mineral acids) and can undergo violent polymerization or generate heat.[2] Ensure that this compound waste is stored separately from these substances.

-

Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[3][4] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.

2. On-site Neutralization (for Aldehyde Waste):

For laboratories that generate aldehyde waste, on-site deactivation can be a viable option to render the waste non-hazardous.[5][6][7] This process typically involves reacting the aldehyde with a neutralizing agent.

-

Consult Manufacturer's Guidelines: If using a commercial aldehyde neutralization kit, follow the manufacturer's instructions precisely.[6][7]

-

General Neutralization Procedure: While specific neutralizers for this compound are not detailed in the provided results, a common method for aldehyde deactivation involves the use of reagents that form a less toxic polymer. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for approved neutralization protocols.

-

Verification: After treatment, it may be necessary to test the treated waste to ensure that the aldehyde concentration is below the hazardous threshold before disposal.[5]

3. Collection and Off-site Disposal:

-

Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory.[3][8] This area should be at or near the point of waste generation.

-

Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] They are responsible for the proper transport and ultimate disposal of the chemical waste in accordance with federal, state, and local regulations.[8]

Quantitative Data for Aldehyde Waste Management

For general guidance, the following table summarizes key quantitative parameters often associated with laboratory hazardous waste management. Note that specific limits may vary by institution and jurisdiction.

| Parameter | Guideline | Source |

| Maximum Hazardous Waste in SAA | 55 gallons | [8] |

| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |

| Drain Disposal pH Range (for neutralized aqueous solutions) | 5.5 - 10.5 | [1] |

| Aldehyde Neutralization Ratio (example with Aldex®) | 1:16 (neutralizer to 10% Formalin or 4% Glutaraldehyde) | [6][7] |

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 4. danielshealth.com [danielshealth.com]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. archtechnochem.com [archtechnochem.com]

- 7. wastewise.com [wastewise.com]

- 8. ehrs.upenn.edu [ehrs.upenn.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.